N-(3-Fluorobenzyl)-2-methylbenzylamine
Overview
Description
N-(3-Fluorobenzyl)-2-methylbenzylamine: is an organic compound that features a benzylamine structure with a fluorine atom attached to the benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-methylbenzylamine typically involves the reaction of 3-fluorobenzyl chloride with 2-methylbenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Fluorobenzyl chloride+2-Methylbenzylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, possibly involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluorobenzyl)-2-methylbenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-(3-Fluorobenzyl)-2-methylbenzylamine has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-2-methylbenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
- N-(4-Fluorobenzyl)-2-methylbenzylamine
- N-(3-Chlorobenzyl)-2-methylbenzylamine
- N-(3-Bromobenzyl)-2-methylbenzylamine
Comparison: N-(3-Fluorobenzyl)-2-methylbenzylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens like chlorine or bromine.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12-5-2-3-7-14(12)11-17-10-13-6-4-8-15(16)9-13/h2-9,17H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWCQOAYIPNKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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